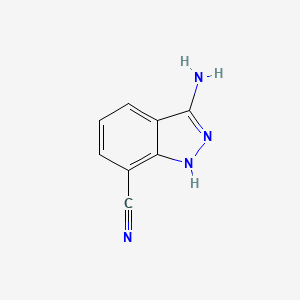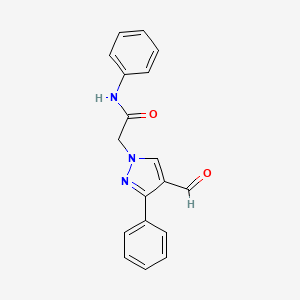
2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide” is a unique chemical compound with the empirical formula C12H11N3O2 and a molecular weight of 229.23 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of this compound isO=C(N)CN1N=C(C2=CC=CC=C2)C(C=O)=C1 . This provides a text-based representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A variety of pyrazole-imidazole-triazole hybrids, incorporating structures similar to 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide, have been synthesized and evaluated for their antimicrobial efficacy. One study demonstrated that these compounds exhibit significant antimicrobial activity, with certain derivatives showing superior potency against fungi such as A. niger compared to reference drugs like Fluconazole. This highlights the potential of these compounds in developing new antimicrobial agents (Punia et al., 2021).
Anticonvulsant Activity
Research has explored the synthesis of alkanamide derivatives bearing pyrazole rings, similar to the core structure of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide, for their potential anticonvulsant activities. These compounds were tested in models like the maximal electroshock test, revealing that certain derivatives exhibit significant anticonvulsant effects. This points towards the utility of these molecules in the development of new antiepileptic drugs (Tarikogullari et al., 2010).
Antitumor and Antioxidant Activities
Several studies have focused on synthesizing novel derivatives of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide to assess their antitumor and antioxidant activities. Compounds incorporating this structural motif have shown promising antitumor activity against various cancer cell lines, along with significant antioxidant properties. This underscores the potential application of these compounds in cancer therapy and as antioxidant agents (Al-Sanea et al., 2020).
Cholinesterase Inhibitory Activity
Compounds bearing the phenylacetamide and pyrazole moieties, akin to 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide, have been synthesized to evaluate their inhibitory activity against cholinesterases. These molecules exhibit moderate and selective acetylcholinesterase inhibitory activity, indicating their potential use in treating disorders like Alzheimer's disease (Tarikogullari et al., 2015).
Glutaminase Inhibition
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a resemblance to 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide, has revealed their potent and selective inhibition of kidney-type glutaminase. This enzymatic inhibition is crucial for cancer treatment, as it can attenuate the growth of tumor cells, highlighting the potential therapeutic applications of these compounds in oncology (Shukla et al., 2012).
Eigenschaften
IUPAC Name |
2-(4-formyl-3-phenylpyrazol-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-13-15-11-21(20-18(15)14-7-3-1-4-8-14)12-17(23)19-16-9-5-2-6-10-16/h1-11,13H,12H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFPSLKDFHCUKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

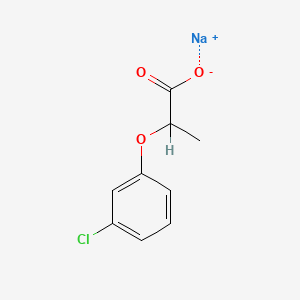
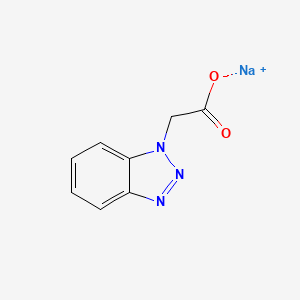
![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)
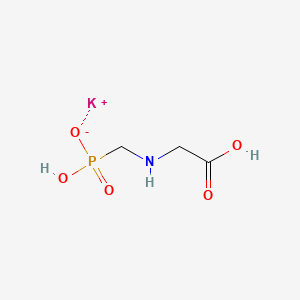
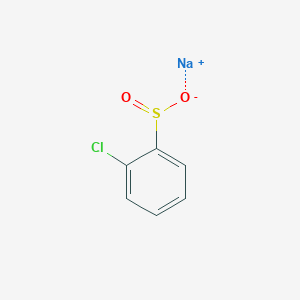
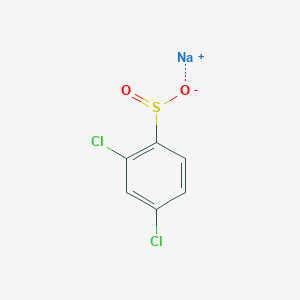
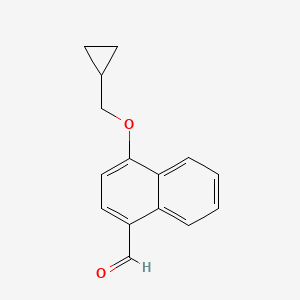
![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)
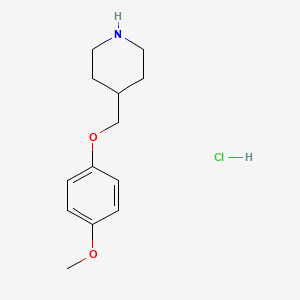
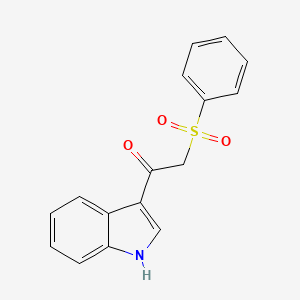
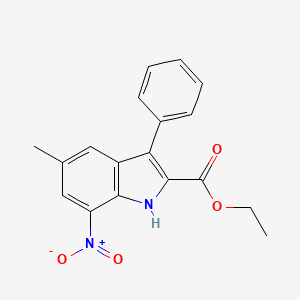
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)
![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
